molecular formula C10H18ClNO2 B1531685 3-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 1694105-62-8

3-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No. B1531685
CAS RN: 1694105-62-8
M. Wt: 219.71 g/mol
InChI Key: FOJQHWKRRPDKMR-UHFFFAOYSA-N
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Description

“3-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” is a compound that contains a piperidine moiety. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task . In recent years, a lot of reviews concerning specific methods of piperidine synthesis and functionalization have been published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Structure and Crystallography

Research into related chemical structures, such as nitropiperidinoimidazolderivate compounds, has provided insights into the synthesis and crystallographic analysis of complex molecules. For example, studies have analyzed the formation of specific isomers by treatment with piperidine, examining their crystal structures and hydrogen bonding patterns to understand the positioning of functional groups and the molecular geometry (Gzella, Wrzeciono, & Pöppel, 1999).

Antimalarial Activity

Derivatives of piperidine have been synthesized and evaluated for antimalarial activity, showcasing the importance of specific functional groups for inhibiting the growth of Plasmodium falciparum. This research underscores the potential of such compounds in developing new antimalarial agents (Mendoza et al., 2011).

NMR Spectroscopy and Conformational Analysis

Studies have focused on the NMR characteristics and conformational analysis of derivatives, providing detailed spectral assignments and insights into molecular conformations. This research is crucial for understanding the structural properties of novel compounds (Zheng Jin-hong, 2011).

Synthesis and Reactivity

Research on the synthesis of cyclopropanone equivalents from 3-chloropropionic acid using piperidino derivatives highlights the versatility of these compounds in organic synthesis. Such studies offer valuable methodologies for generating structurally complex molecules with potential applications in medicinal chemistry (Wasserman & Dion, 1982).

Crystal Form Analysis

Investigations into the crystal forms of pharmaceuticals, such as paroxetine hydrochloride, reveal the impact of molecular structure on drug properties. Crystallographic studies provide insights into the polymorphism of drug molecules, which is essential for pharmaceutical development (Yokota, Uekusa, & Ohashi, 1999).

Antibacterial Activity

The synthesis and evaluation of n-heterocyclic chalcones derived from piperidine for their antibacterial properties underscore the potential of these compounds in addressing bacterial resistance. This line of research contributes to the search for new antibacterial agents (Venkatesan & Sumathi, 2009).

Future Directions

The future directions for research on “3-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activity, and development of pharmaceutical applications .

properties

IUPAC Name

3-chloro-1-[4-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(13)9-3-6-12(7-4-9)10(14)2-5-11/h8-9,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJQHWKRRPDKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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